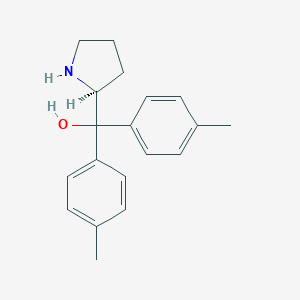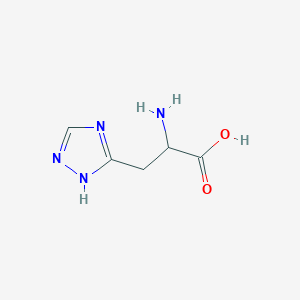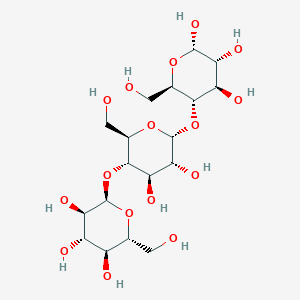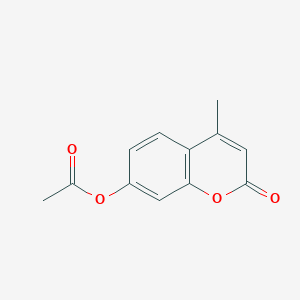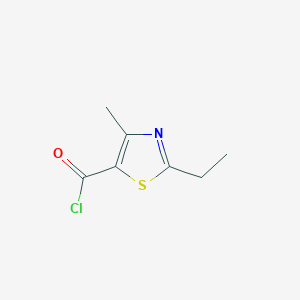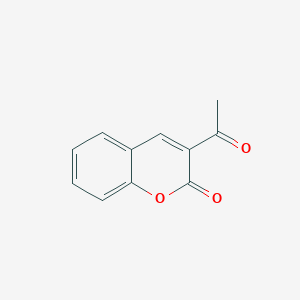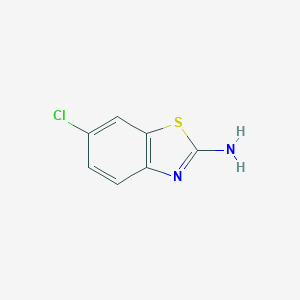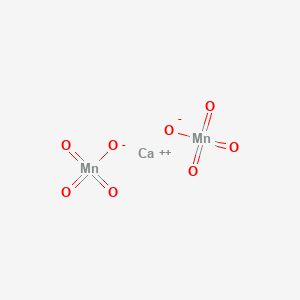
Chamaecynone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chamaecynone is a natural product that belongs to the class of sesquiterpenoids. It was first isolated from the leaves of the plant Chamaecyparis obtusa, commonly known as Hinoki cypress. Chamaecynone has been studied extensively due to its potential therapeutic applications, especially in the field of cancer research.
Mechanism of Action
The mechanism of action of chamaecynone is not fully understood. However, several studies have suggested that chamaecynone exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. Chamaecynone has also been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Chamaecynone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Chamaecynone has also been shown to modulate the expression of certain genes that are involved in the regulation of cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using chamaecynone in lab experiments is its natural origin. Chamaecynone is a natural product that can be easily extracted from the plant Chamaecyparis obtusa. This makes it a cost-effective and environmentally friendly option for lab experiments. However, one of the main limitations of using chamaecynone in lab experiments is its low solubility in water. This can make it difficult to administer the compound in certain experimental settings.
Future Directions
For the study of chamaecynone include further investigation of its potential therapeutic applications and optimization of its synthesis method.
Synthesis Methods
Chamaecynone can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce chamaecynone. Biosynthesis, on the other hand, involves the use of living organisms to produce chamaecynone. The biosynthesis of chamaecynone involves the use of the plant Chamaecyparis obtusa, which produces the compound as a natural product.
Scientific Research Applications
Chamaecynone has been studied extensively for its potential therapeutic applications, especially in the field of cancer research. Several studies have shown that chamaecynone has anticancer properties and can inhibit the growth of cancer cells. Chamaecynone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
properties
CAS RN |
10208-54-5 |
|---|---|
Product Name |
Chamaecynone |
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(1S,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C14H18O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,10-12H,5,7,9H2,2-3H3/t10-,11+,12+,14-/m0/s1 |
InChI Key |
WLJJVPSVSROSLC-SFTQSGBHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@@H](CC[C@]2(C=CC1=O)C)C#C |
SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
Canonical SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
synonyms |
chamaecynone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






